5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide
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Overview
Description
5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide is a synthetic organic compound that belongs to the class of heterocyclic compounds. It features a pyridine ring, a pyrazole ring, and a bromine atom, making it a molecule of interest in various fields of scientific research, including medicinal chemistry and materials science.
Mechanism of Action
Target of Action
Similar compounds with indole and imidazole moieties have been found to bind with high affinity to multiple receptors , suggesting a potential for diverse biological activities.
Mode of Action
It’s known that compounds with similar structures can interact with their targets in various ways, leading to changes in cellular processes .
Biochemical Pathways
Compounds with similar structures have been shown to impact a variety of biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, and more .
Result of Action
Compounds with similar structures have been shown to exhibit a range of biological activities, suggesting that this compound may also have diverse effects at the molecular and cellular levels .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of a compound. Factors such as pH, temperature, and the presence of other molecules can impact how a compound interacts with its targets and how it is metabolized in the body .
This suggests that this compound may also have a broad range of effects, influenced by various factors including its interaction with target receptors, the biochemical pathways it affects, its pharmacokinetic properties, and the environmental conditions in which it acts .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Coupling Reaction: The final step involves coupling the brominated pyridine with the pyrazole derivative using a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification systems to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the pyrazole ring, using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be performed on the nitro groups (if present) using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom on the pyridine ring can be substituted with various nucleophiles (e.g., amines, thiols) under suitable conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Amines, thiols.
Catalysts: Palladium catalysts for coupling reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution of the bromine atom with an amine would yield an amino derivative of the original compound.
Scientific Research Applications
5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, particularly those targeting neurological and inflammatory diseases.
Biological Studies: The compound is studied for its interactions with various biological targets, including enzymes and receptors.
Materials Science: It is explored for its potential use in the development of novel materials with specific electronic and optical properties.
Comparison with Similar Compounds
Similar Compounds
5-bromo-N-{2-[4-(pyridin-2-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a different position of the pyridine ring.
5-chloro-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide: Similar structure but with a chlorine atom instead of bromine.
Uniqueness
The uniqueness of 5-bromo-N-{2-[4-(pyridin-3-yl)-1H-pyrazol-1-yl]ethyl}pyridine-3-carboxamide lies in its specific substitution pattern and the presence of the bromine atom, which can influence its reactivity and interactions with biological targets.
Properties
IUPAC Name |
5-bromo-N-[2-(4-pyridin-3-ylpyrazol-1-yl)ethyl]pyridine-3-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H14BrN5O/c17-15-6-13(8-19-10-15)16(23)20-4-5-22-11-14(9-21-22)12-2-1-3-18-7-12/h1-3,6-11H,4-5H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VUFUZSBGEHERPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C2=CN(N=C2)CCNC(=O)C3=CC(=CN=C3)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H14BrN5O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
372.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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